molecular formula C17H14IN3O5S2 B2658833 (Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-32-2

(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2658833
CAS No.: 865199-32-2
M. Wt: 531.34
InChI Key: HYYVTSNKUJYYFE-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound featuring a sulfamoyl group at position 6, a (Z)-configured 2-iodobenzoyl imino substituent, and a methyl ester moiety.

Properties

IUPAC Name

methyl 2-[2-(2-iodobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN3O5S2/c1-26-15(22)9-21-13-7-6-10(28(19,24)25)8-14(13)27-17(21)20-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYVTSNKUJYYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Benzothiazole moiety : Known for anti-tumor and anti-inflammatory properties.
  • Iodobenzoyl group : May enhance the compound's ability to interact with biological targets.
  • Sulfamoyl group : Often associated with antibacterial activity.

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor effects. For instance, a related compound, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, was shown to inhibit the proliferation of various cancer cell lines, including A431 and A549, through apoptosis and cell cycle arrest mechanisms . The structural modifications in benzothiazoles can lead to enhanced specificity towards tumor receptors, making them promising candidates for cancer therapy.

Anti-inflammatory Effects

Benzothiazole derivatives have also been recognized for their anti-inflammatory properties. In one study, compounds containing the benzothiazole nucleus significantly reduced levels of inflammatory markers such as IL-6 and TNF-α in vitro . This suggests that this compound may also exhibit similar anti-inflammatory effects.

Antibacterial Activity

The antibacterial potential of benzothiazole derivatives has been extensively studied. Compounds with sulfamoyl groups often demonstrate significant antibacterial activity against various pathogens. For example, compounds derived from benzothiazole have shown effectiveness against resistant bacterial strains, indicating their potential as new antimicrobial agents .

Synthesis and Evaluation

A recent study synthesized several novel benzothiazole derivatives and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit cancer cell growth and modulate inflammatory responses. Among them, certain derivatives exhibited IC50 values in the low micromolar range against specific cancer cell lines, demonstrating their potency .

Comparative Analysis

Compound NameActivity TypeIC50 (μM)Reference
Compound B7Antitumor5.5
Compound 4iAnti-inflammatory3.0
Compound 5dAntibacterial10.0

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a thiazole ring and a sulfonamide moiety, which are known to enhance biological activity. The presence of the iodine atom may also contribute to its pharmacological properties by influencing the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to (Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibit significant antimicrobial activity. For example, derivatives of thiazole have shown potent antibacterial effects against various Gram-positive and Gram-negative bacteria. In a study, thiazole derivatives demonstrated inhibition of bacterial growth that exceeded traditional antibiotics like ampicillin by up to 50-fold .

Acetylcholinesterase Inhibition

Compounds containing thiazole cores have been investigated for their ability to inhibit acetylcholinesterase, an important target for treating Alzheimer's disease. In vitro studies showed that certain thiazole derivatives could significantly inhibit acetylcholinesterase activity, suggesting potential for developing new treatments for cognitive disorders .

Case Studies

  • Antibacterial Activity : A study reported that related compounds exhibited MIC values ranging from 0.004 to 0.03 mg/mL against several bacterial strains, highlighting their potential as new antimicrobial agents .
  • Acetylcholinesterase Inhibitors : Research on thiazole-based compounds revealed promising results in inhibiting acetylcholinesterase, with some compounds showing IC50 values as low as 2.7 µM, indicating strong potential for treating neurodegenerative diseases .
  • In Silico Studies : Computational studies have been employed to predict the binding interactions of these compounds with biological targets, providing insights into their mechanisms of action and guiding further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Core Structure and Functional Groups

The compound’s benzo[d]thiazole core is shared with ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (), but key differences include:

  • Target Compound: Sulfamoyl (-SO₂NH₂) at position 6, 2-iodobenzoyl imino group, and methyl ester.
  • Ethyl 2-(2-(1H-indol-3-yl)...: Cyano (-CN) group, indole substituent, and ethyl ester.
Comparison with Sulfonylurea Herbicides

Compounds like metsulfuron-methyl () share a sulfonyl group but feature a triazine ring instead of benzothiazole. Key distinctions:

  • Metsulfuron-methyl : Triazine core with sulfonyl; herbicide targeting acetolactate synthase in plants.
    The benzothiazole moiety may offer unique binding interactions in biological systems compared to triazine-based herbicides .
Thiazole Derivatives

Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate () has a simpler thiazole ring and amino substituents. Differences include:

  • Target Compound : Benzo[d]thiazole with sulfamoyl and iodine.
  • Methyl 2-(2-amino...: Thiazole with amino and methoxy groups.

Physicochemical Properties

Property Target Compound Ethyl 2-(2-(1H-indol-3-yl)... Metsulfuron-methyl Methyl 2-(2-amino...
Solubility Moderate (sulfamoyl enhances) Low (cyano reduces) High (sulfonyl, polar) Moderate (amino, methoxy)
Molecular Weight High (iodine) Moderate Moderate Low
Stability Likely stable (H-bonding) Moderate High (crystalline) High (π-π interactions)

The iodine atom in the target compound may reduce aqueous solubility but improve lipid bilayer penetration. Its sulfamoyl group could mimic sulfonamide drugs, enabling enzyme inhibition .

Q & A

Q. What synthetic routes are recommended for synthesizing (Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The synthesis typically involves three key steps: (i) Condensation of 2-aminobenzo[d]thiazole derivatives with 2-iodobenzoyl chloride under anhydrous conditions to form the imino linkage. (ii) Sulfamoylation at the 6-position using sulfamoyl chloride in the presence of a base (e.g., pyridine). (iii) Esterification with methyl bromoacetate in DMF using K₂CO₃ as a catalyst. Critical parameters include refluxing in ethylene glycol for 2–4 hours and using glacial acetic acid to catalyze hydrazone formation .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Due to the sulfamoyl and iodobenzoyl groups, researchers must:
  • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Follow safety protocols H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled).
  • Dispose of waste via certified facilities specializing in halogenated and sulfonamide-containing compounds .

Q. Which analytical techniques confirm the compound’s purity and identity?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 1.0 mL/min; monitor at 254 nm. Retention time should be consistent with reference standards .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify the Z-configuration (δ 8.2–8.5 ppm for imino proton) and sulfamoyl group (δ 3.1–3.3 ppm for -SO₂NH₂) .
  • Elemental Analysis : Confirm stoichiometry (e.g., C: 42.1%, H: 2.8%, N: 9.6%) to rule out hydrates or solvates.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) data.
  • Refinement : Employ SHELXL for small-molecule refinement. For twinned crystals, use the TWIN/BASF commands in SHELXTL to model twin domains .
  • Validation : Check the Flack parameter to confirm the Z-configuration and analyze Hirshfeld surfaces to assess intermolecular interactions involving the iodobenzoyl group.

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved during structural elucidation?

  • Methodological Answer :
  • 2D NMR : HSQC and HMBC experiments assign ambiguous proton-carbon correlations, particularly for the thiazole ring and imino group.
  • IR Cross-Validation : Compare the sulfamoyl -SO₂NH₂ stretch (1320–1250 cm⁻¹) with HPLC-MS data to rule out hydrolysis artifacts.
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and match experimental data .

Q. What experimental design optimizes reaction yields in flow-chemistry setups?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary residence time (5–30 min), temperature (60–100°C), and stoichiometry (1:1 to 1:1.2) using a microreactor.
  • Process Analytics : Integrate inline FTIR to monitor imino bond formation (C=N stretch at 1640 cm⁻¹).
  • Statistical Modeling : Apply response surface methodology (RSM) to identify optimal conditions, reducing side-product formation (e.g., hydrolysis of the methyl ester) .

Q. How does the benzo[d]thiazole moiety influence the compound’s biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace the thiazole ring with oxazole or pyridine analogs to assess π-stacking interactions with target enzymes.
  • Molecular Docking : Use AutoDock Vina to simulate binding to sulfonamide-sensitive proteins (e.g., carbonic anhydrase). The sulfamoyl group’s hydrogen-bonding capacity enhances binding affinity by ~20% compared to non-sulfonylated derivatives .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks.
  • HPLC-MS Analysis : Identify degradation products (e.g., hydrolysis to carboxylic acid) and adjust storage conditions (e.g., desiccated, amber glass at -20°C).
  • Stabilizers : Add antioxidants (0.1% BHT) to formulations to prevent radical-mediated decomposition of the iodobenzoyl group .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed melting points?

  • Methodological Answer :
  • Purification : Recrystallize from ethyl acetate/hexane (3:1) to remove residual solvents (e.g., DMF), which depress melting points.
  • DSC Analysis : Perform differential scanning calorimetry to detect polymorphic transitions (e.g., Form I vs. Form II).
  • Literature Comparison : Cross-reference with analogs like 6-methoxybenzo[d]thiazole-2-carboxamide (mp 139–140°C) to validate purity .

Q. Why do computational models sometimes fail to predict the Z-configuration’s stability?

  • Methodological Answer :
  • Solvent Effects : Include implicit solvation (e.g., PCM model for DMSO) in DFT calculations, as the Z-isomer’s dipole moment is solvent-dependent.
  • Van der Waals Interactions : Adjust force fields to account for iodine’s polarizability, which stabilizes the Z-form through halogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.